ethyl 2-(oxolan-3-ylidene)acetate
Description
Ethyl 2-(oxolan-3-ylidene)acetate (CAS: 922500-91-2) is an organic compound characterized by a conjugated ester group attached to an oxolane (tetrahydrofuran) ring system with a ylidene (sp²-hybridized carbon) moiety at the 3-position. This structural motif confers unique electronic properties due to conjugation between the ester carbonyl and the ylidene group, enhancing its reactivity in cycloadditions, Michael additions, and other organocatalytic transformations .
Properties
CAS No. |
2411073-20-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Base Selection : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic base to deprotonate triethyl phosphonoacetate, generating a phosphonate ylide.
-
Solvent System : Tetrahydrofuran (THF) facilitates homogenization of reactants while maintaining mild reaction temperatures (0–20°C).
-
Stepwise Protocol :
-
DBU (1.5 equiv) is added to triethyl phosphonoacetate in THF at 0°C.
-
3-Oxolane (1.0 equiv) is introduced dropwise, followed by stirring at room temperature for 17 hours.
-
Post-reaction workup includes quenching with saturated sodium bicarbonate, extraction with ethyl acetate, and distillation under reduced pressure.
-
Yield and Scalability
This method achieves an 86% yield of ethyl 2-(oxolan-3-ylidene)acetate, with purity confirmed via gas chromatography (GC). Industrial scalability is feasible using continuous flow reactors to enhance mixing and thermal control.
Table 1: Optimization of Wittig-Horner Reaction Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | DBU | Maximizes ylide formation |
| Temperature | 0°C → 20°C | Prevents side reactions |
| Reaction Time | 17 hours | Completes conjugation |
| Solvent | THF | Enhances solubility |
Alkylation of Ethyl Chloroacetate with 3-Hydroxyoxolane
This two-step approach, inspired by indoline-based syntheses, involves alkylation followed by dehydrogenation to introduce the ylidene moiety.
Step 1: N-Alkylation of 3-Hydroxyoxolane
-
Reagents : Ethyl chloroacetate reacts with 3-hydroxyoxolane in the presence of potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI).
-
Solvent : Acetone enables nucleophilic substitution at 60°C, forming the intermediate ethyl 2-(oxolan-3-yloxy)acetate.
-
Workup : Filtration and solvent evaporation yield the crude product, which is used directly in the next step.
Step 2: Dehydrogenation to Ylidene Derivative
Table 2: Alkylation-Oxidation Pathway Performance
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, KI, acetone | 60°C | 90–93 |
| 2 | Pd/C, H₂ | 80°C | 70–75 |
One-Pot Cyclization and Esterification
A patent-pending method for cyclopentyl analogs has been adapted for oxolane synthesis, leveraging a tandem cyclization-esterification sequence.
Key Steps
-
Cyclization Precursor : Diethyl adipate undergoes base-mediated cyclization with sodium metal in toluene to form a sodium enolate.
-
Alkylation : Ethyl chloroacetate (1.2 equiv) is introduced to the enolate at 100°C, facilitating C-alkylation.
-
Hydrolysis and Decarboxylation : Concentrated hydrochloric acid hydrolyzes the intermediate, followed by decarboxylation to yield 2-(oxolan-3-ylidene)acetic acid.
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Esterification : The acid is refluxed with ethanol and sulfuric acid to produce the final ester.
Advantages and Limitations
-
Yield : 60% overall yield after distillation.
-
Scalability : Suitable for industrial production due to minimal purification steps.
-
Drawbacks : Requires stringent temperature control to avoid polymerization.
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig-Horner | 86 | High | Moderate | Moderate |
| Alkylation-Oxidation | 70–75 | Medium | High | Low |
| One-Pot | 60 | Medium | High | High |
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Wittig-Horner : Preferred for laboratory-scale synthesis due to high yield and purity.
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One-Pot : Optimal for industrial applications, balancing cost and scalability.
Emerging Catalytic Approaches
Recent advances in gold(I)-catalyzed cyclizations suggest potential for novel routes. For example, AuCl₃ catalyzes the rearrangement of propargyl esters to α,β-unsaturated esters under mild conditions, though this remains untested for oxolane derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the double bond within the oxetane ring to a single bond, yielding saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, reduced oxetane compounds, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(oxolan-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(oxolan-3-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond within the oxetane ring and the ester group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Ethyl 2-(Thiolan-3-ylidene)acetate
Structural Features :
Key Differences :
- Lipophilicity : The thiolan derivative may exhibit higher lipophilicity, influencing bioavailability and membrane permeability in biological systems.
- Synthetic Utility : Thiolan-based ylidene esters are less explored in catalysis compared to oxolan derivatives, but their sulfur atom could enable unique coordination in metal complexes .
Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate
Key Differences :
- Conjugation: The extended π-system in the oxindole enhances stability and electronic delocalization, making it a privileged scaffold for asymmetric catalysis (e.g., organocatalyzed cycloadditions) .
- Biological Relevance : Oxindole derivatives are prevalent in pharmaceuticals (e.g., kinase inhibitors), whereas the simpler oxolan ylidene ester lacks direct medicinal applications in the provided evidence .
Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
Key Differences :
- Electronic Effects : The electron-withdrawing bromine and sulfinyl groups increase electrophilicity, favoring nucleophilic aromatic substitution.
- Molecular Weight : Higher molecular weight (C₁₄H₁₅BrO₄S) compared to ethyl 2-(oxolan-3-ylidene)acetate may reduce solubility in polar solvents.
- Crystal Packing : Stabilized by π-π interactions and hydrogen bonding, as observed in its crystal structure .
Ethyl 2-(3-Amino-5-methyloxolan-3-yl)acetate
Structural Features :
- Oxolane ring with an amino substituent at the 3-position .
Key Differences :
- Basicity: The amino group introduces basicity (pKa ~9–10), enabling protonation at physiological pH and hydrogen-bonding interactions.
- Applications: Amino-substituted oxolanes are intermediates in drug synthesis (e.g., antiviral agents), whereas the ylidene derivative’s conjugation favors reactivity over direct biological activity .
2-(2-Oxoindolin-3-yl)ethyl 2-(4-Hydroxyphenyl)acetate
Structural Features :
- Indole-derived ester with a phenolic hydroxyl group .
Key Differences :
- Bioactivity: The phenolic hydroxyl group confers antioxidant and antimicrobial properties, as seen in similar compounds from fungal metabolites .
- Structural Complexity: The indole-phenol scaffold is more sterically hindered compared to the planar ylidene-ester system.
Comparative Data Table
Research Findings and Implications
- Reactivity : this compound’s conjugation enables participation in [3+2] and [2+2] cycloadditions, similar to oxindole derivatives but with reduced steric hindrance .
- Synthetic Versatility : The absence of bulky substituents (e.g., bromine or sulfinyl groups) enhances its solubility and adaptability in multi-step syntheses .
Q & A
Q. What are the established synthetic routes for ethyl 2-(oxolan-3-ylidene)acetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via condensation reactions between oxolan-3-ylidene derivatives and ethyl acetoacetate or analogous precursors. Key factors include:
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., triethylamine) conditions to facilitate enolate formation and cyclization .
- Temperature : Reactions often proceed at 273–298 K to control side reactions and improve regioselectivity .
- Solvents : Chloroform or ethanol are common due to their polarity and compatibility with reactive intermediates . Post-synthesis, purification via silica gel chromatography (ethyl acetate/petroleum ether) yields ≥98% purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray Diffraction (XRD) : Single-crystal analysis (e.g., SHELX refinement) resolves stereochemistry and hydrogen-bonding networks. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.582 Å, b = 14.790 Å, c = 21.406 Å confirm molecular geometry .
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, oxolan protons at δ 4.2–5.0 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z = 206.2 for [M+H]⁺) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution and oxidation reactions?
The oxolan ring’s rigidity and ester group’s electron-withdrawing nature direct reactivity:
- Substitution : Nucleophilic attack occurs preferentially at the α-carbonyl position. For example, amines or alcohols substitute the ester under basic conditions, forming amides or ethers .
- Oxidation : Potassium permanganate selectively oxidizes the exocyclic double bond to yield dicarboxylic acids, while milder agents (e.g., CrO₃) target the ester moiety . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies between experimental and theoretical data (e.g., NMR shifts, XRD bond lengths) require:
- Multi-technique validation : Cross-checking XRD-derived bond angles with IR/Raman vibrational modes .
- Dynamic effects : Accounting for conformational flexibility via variable-temperature NMR or molecular dynamics simulations .
- Crystallographic refinement : Using SHELXL’s TWIN/BASF commands to model disorder or twinning in crystal lattices .
Q. How is this compound applied in medicinal chemistry and drug design?
The compound’s α,β-unsaturated ester motif serves as a Michael acceptor in covalent inhibitor design:
- Anticancer agents : Derivatives inhibit kinases (e.g., EGFR) by forming irreversible adducts with cysteine residues .
- Antimicrobial scaffolds : Functionalization with heterocycles (e.g., indole, quinoxaline) enhances activity against resistant pathogens .
- Prodrug development : Hydrolysis of the ester group in vivo releases bioactive acids for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
